molecular formula C15H18N2O5S B14998016 Benzothiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-acetamido-7-acetoxyimino-, ethyl ester

Benzothiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-acetamido-7-acetoxyimino-, ethyl ester

Cat. No.: B14998016
M. Wt: 338.4 g/mol
InChI Key: WENWTCKQEKYVPF-GZTJUZNOSA-N
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Description

ETHYL (7E)-7-[(ACETYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: is a complex organic compound with a unique structure that includes an ethyl ester, an acetyloxyimino group, an acetamido group, and a tetrahydrobenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL (7E)-7-[(ACETYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common route includes the following steps:

    Formation of the Tetrahydrobenzothiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the Acetamido Group: This step involves the acylation of the tetrahydrobenzothiophene core with acetic anhydride or a similar reagent.

    Formation of the Acetyloxyimino Group: This step involves the reaction of the acetamido derivative with acetic anhydride and hydroxylamine to form the acetyloxyimino group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrobenzothiophene core.

    Reduction: Reduction reactions can occur at the acetyloxyimino group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed:

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines and hydroxylamines.

    Substitution: Products include substituted amides and thiol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes involving sulfur-containing compounds.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of ETHYL (7E)-7-[(ACETYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The acetyloxyimino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tetrahydrobenzothiophene core can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

  • ETHYL (7E)-7-[(HYDROXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • ETHYL (7E)-7-[(METHOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Comparison:

  • Unique Features: The presence of the acetyloxyimino group in ETHYL (7E)-7-[(ACETYLOXY)IMINO]-2-ACETAMIDO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE provides unique reactivity compared to its hydroxy and methoxy analogs.
  • Reactivity: The acetyloxyimino group is more reactive towards nucleophiles compared to the hydroxy and methoxy groups, making it more suitable for certain chemical reactions.

Properties

Molecular Formula

C15H18N2O5S

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl (7E)-2-acetamido-7-acetyloxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C15H18N2O5S/c1-4-21-15(20)12-10-6-5-7-11(17-22-9(3)19)13(10)23-14(12)16-8(2)18/h4-7H2,1-3H3,(H,16,18)/b17-11+

InChI Key

WENWTCKQEKYVPF-GZTJUZNOSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC\2=C1CCC/C2=N\OC(=O)C)NC(=O)C

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=NOC(=O)C)NC(=O)C

Origin of Product

United States

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